4-Methoxyphenyl mesylate

Description

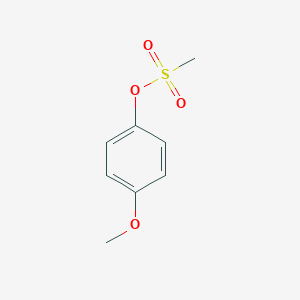

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-11-7-3-5-8(6-4-7)12-13(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKNVCHUULQHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364979 | |

| Record name | 4-Methoxyphenyl mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-30-0 | |

| Record name | 4-Methoxyphenyl mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxyphenyl Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Methoxyphenyl mesylate. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

This compound, also known as 4-methoxyphenyl methanesulfonate, is an organic compound that serves as a versatile intermediate in a variety of chemical transformations. Its utility primarily stems from the mesylate group, which is an excellent leaving group in nucleophilic substitution and cross-coupling reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19013-30-0 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₄S | [3] |

| Molecular Weight | 202.23 g/mol | [3] |

| Boiling Point | 334.4 °C at 760 mmHg | [4][5] |

| Flash Point | 156 °C | [4][5] |

| Density | 1.276 g/cm³ | [4][5] |

| Refractive Index | 1.521 | [4][5] |

| XLogP3 | 2.11440 | [4][5] |

Synthesis of this compound

A general and reliable method for the synthesis of this compound involves the reaction of 4-methoxyphenol with methanesulfonyl chloride in the presence of a base.[1]

Experimental Protocol: Synthesis from 4-Methoxyphenol

This protocol is adapted from a general procedure for the synthesis of aryl mesylates.[6]

Materials:

-

4-Methoxyphenol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-methoxyphenol (1.0 equiv) in dichloromethane in a round-bottom flask, add triethylamine (1.5 - 2.0 equiv).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add methanesulfonyl chloride (1.1 - 1.2 equiv) dropwise to the stirred solution via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

References

Synthesis of 4-Methoxyphenyl Mesylate from 4-Methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methoxyphenyl mesylate from 4-methoxyphenol, a key transformation in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Introduction

The conversion of phenols to their corresponding mesylates is a fundamental transformation in organic chemistry. The mesylate group is an excellent leaving group, making aryl mesylates valuable intermediates for a variety of nucleophilic substitution and cross-coupling reactions. This guide focuses on the specific synthesis of this compound, a precursor often utilized in the development of pharmaceutical compounds and other fine chemicals. The reaction involves the treatment of 4-methoxyphenol with methanesulfonyl chloride in the presence of a base.

Reaction Scheme

The overall chemical transformation is as follows:

Data Presentation

Reactant and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | White to tan crystalline solid | 54-57 | 243 |

| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | Colorless to yellow liquid | -32 | 161 |

| Triethylamine | C₆H₁₅N | 101.19 | Colorless liquid | -115 | 90 |

| This compound | C₈H₁₀O₄S | 202.23 | Off-white to pale yellow solid (typical) | 63-65 | Not available |

Experimental Data Summary

| Parameter | Value |

| Reactants | |

| 4-Methoxyphenol | 1.0 equivalent |

| Methanesulfonyl Chloride | 1.1 - 1.2 equivalents |

| Triethylamine | 1.5 equivalents |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1.5 - 3 hours |

| Typical Yield | >95% (crude) |

| Purification | Aqueous work-up, optional column chromatography or recrystallization |

Experimental Protocol

This protocol is a widely applicable method for the mesylation of phenols.[1][2]

Materials:

-

4-Methoxyphenol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane to make an approximately 0.2 M solution.[1]

-

Addition of Base: Add triethylamine (1.5 eq) to the solution.[1]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]

-

Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[1][2]

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes. Then, allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting alcohol is observed.[2]

-

Quenching: Quench the reaction by adding water to the flask.[2]

-

Work-up:

-

Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.[1][2]

-

Purification (if necessary): The crude product is often of high purity.[1] However, if further purification is required, it can be achieved by column chromatography on silica gel or by recrystallization. For recrystallization, a solvent screen is recommended to find a suitable solvent or solvent mixture (e.g., heptanes/ethyl acetate, methanol/water).[3]

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Reaction Mechanism

Caption: Simplified reaction mechanism for mesylate formation.

This guide provides a solid foundation for the synthesis of this compound. For novel applications or scaled-up syntheses, further optimization of reaction conditions and purification methods may be necessary. Always adhere to standard laboratory safety procedures when handling the reagents mentioned in this document.

References

An In-depth Technical Guide to 4-Methoxyphenyl Mesylate: CAS Number, Identification, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxyphenyl mesylate, a key chemical intermediate. The document details its chemical identity, including its CAS number, molecular properties, and spectroscopic data. Furthermore, it outlines a detailed experimental protocol for its synthesis and explores its potential biological relevance.

Core Identification

This compound, also known as 4-methoxyphenyl methanesulfonate, is an aromatic sulfonate ester. Its unique structural characteristics make it a valuable reagent in various organic syntheses.

| Property | Value | Source |

| CAS Number | 19013-30-0 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₄S | [3] |

| Molecular Weight | 202.23 g/mol | [3] |

| Appearance | Not specified in detail, but likely a solid at room temperature | |

| Purity | ≥95% (as offered by some suppliers) | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the mesyl group protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -OMs) | ~7.2-7.4 | Doublet |

| Aromatic (ortho to -OCH₃) | ~6.9-7.1 | Doublet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Mesyl (-SO₂CH₃) | ~3.1 | Singlet |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-OMs) | ~148-152 |

| Aromatic (C-OCH₃) | ~158-162 |

| Aromatic (CH, ortho to -OMs) | ~122-125 |

| Aromatic (CH, ortho to -OCH₃) | ~114-117 |

| Methoxy (-OCH₃) | ~55-57 |

| Mesyl (-SO₂CH₃) | ~37-40 |

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonate and ether functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| S=O stretch (asymmetric) | ~1350-1370 |

| S=O stretch (symmetric) | ~1170-1190 |

| C-O-S stretch | ~900-1000 |

| Ar-O-C stretch | ~1230-1270 |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-3000 |

MS (Mass Spectrometry)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 202 | [M]⁺ |

| 123 | [M - SO₂CH₃]⁺ |

| 108 | [M - SO₂CH₃ - CH₃]⁺ |

| 79 | [SO₂CH₃]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through the mesylation of 4-methoxyphenol. The following is a generalized experimental protocol based on standard procedures for the synthesis of aryl mesylates from phenols.[4][5]

Synthesis of this compound from 4-Methoxyphenol

This procedure details the reaction of 4-methoxyphenol with methanesulfonyl chloride in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Materials:

-

4-Methoxyphenol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a solution of 4-methoxyphenol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents). Cool the mixture to 0°C using an ice bath.

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, quench it by adding cold deionized water. Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly implicating this compound in specific biological signaling pathways. However, as a mesylate, it possesses the potential to act as an alkylating agent due to the good leaving group nature of the mesylate anion. Alkylating agents are known to interact with nucleophilic sites on biomolecules, including DNA and proteins, which can lead to cytotoxicity. This property is a cornerstone of many chemotherapeutic agents.

The biological activity of compounds containing a 4-methoxyphenyl moiety is diverse. For instance, derivatives of 4-methoxychalcone have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties.

Given its chemical structure, this compound could potentially be investigated for its cytotoxic effects on cancer cell lines. A hypothetical mechanism of action could involve the alkylation of key cellular components, leading to the disruption of cellular processes and ultimately apoptosis.

Caption: Hypothetical mechanism of action for this compound.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. Its potential as a research tool or a precursor for pharmacologically active molecules warrants investigation.

References

An In-depth Technical Guide to the NMR and IR Spectral Data of 4-Methoxyphenyl Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 4-Methoxyphenyl mesylate. Due to the limited availability of directly published complete spectra for this specific compound, this guide leverages data from closely related analogs and established principles of spectroscopic interpretation to present a comprehensive set of predicted data. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure

This compound, also known as 4-methoxyphenyl methanesulfonate, possesses the chemical structure illustrated below. Understanding the arrangement of the functional groups—a methoxy group and a mesylate group attached to a benzene ring in a para configuration—is fundamental to interpreting its spectral data.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of spectral data for analogous compounds such as phenyl mesylate and p-tolyl mesylate, and general principles of NMR spectroscopy.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d (J ≈ 9.0 Hz) | 2H | Ar-H (ortho to -OMs) |

| ~6.90 | d (J ≈ 9.0 Hz) | 2H | Ar-H (ortho to -OCH₃) |

| ~3.80 | s | 3H | -OCH ₃ |

| ~3.10 | s | 3H | -SO₂CH ₃ |

¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| ~158 | C -OCH₃ |

| ~144 | C -OMs |

| ~123 | C -H (ortho to -OMs) |

| ~115 | C -H (ortho to -OCH₃) |

| ~56 | -OC H₃ |

| ~38 | -SO₂C H₃ |

Predicted IR Spectral Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The table below outlines the predicted vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -SO₂CH₃) |

| ~1600, ~1500 | Strong, Medium | Aromatic C=C skeletal vibrations |

| ~1370-1350 | Strong | Asymmetric SO₂ stretch |

| ~1190-1170 | Strong | Symmetric SO₂ stretch |

| ~1250 | Strong | Aryl C-O stretch (-OCH₃) |

| ~1030 | Medium | S-O-C stretch |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and acquire a larger number of scans to enhance the signal of the less sensitive ¹³C nuclei.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, clean spatula tip of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal before running the sample.

-

Acquire a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

-

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for spectral data acquisition and analysis.

Caption: Experimental workflow for acquiring and processing NMR and IR spectral data.

Caption: Logical flow for the analysis and interpretation of spectral data.

Physical Properties of 4-Methoxyphenyl Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 4-Methoxyphenyl mesylate, specifically its melting point and solubility. Due to the limited availability of public data for this specific compound, this guide offers predicted properties based on structurally similar compounds and presents comprehensive experimental protocols for their determination in a laboratory setting.

Predicted Physicochemical Properties

Table 1: Physical Properties of this compound and Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| This compound | C₈H₁₀O₄S | 218.23 | Not Reported | Expected to be soluble in polar organic solvents and have limited solubility in water. |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 54-57 | Soluble in ethanol, acetone, chloroform, benzene, and carbon tetrachloride; limited solubility in water.[1][2] |

| (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | C₁₇H₁₆O₂ | 252.31 | 123-125 | Not specified. |

Based on the properties of these related structures, it is anticipated that this compound is a solid at room temperature with a melting point likely above that of 4-methoxyphenol. Its solubility is predicted to be good in polar organic solvents due to the presence of the polar sulfonate group and the methoxy group, which can engage in dipole-dipole interactions. Conversely, its solubility in water is expected to be limited, a common characteristic for many organic esters.

Experimental Protocols for Property Determination

For researchers requiring precise values for the physical properties of this compound, the following established experimental protocols are recommended.

Melting Point Determination

The melting point of a solid compound can be accurately determined using the capillary method with a melting point apparatus.[3][4][5][6]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: If the this compound sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[6]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Approximate Melting Point Determination: If the melting point is unknown, perform a rapid heating run (10-20 °C per minute) to determine an approximate melting range.[3]

-

Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat to a temperature approximately 20°C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

Solubility Determination

A qualitative and semi-quantitative determination of solubility can be performed by observing the dissolution of the solute in a given solvent. The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, chloroform, ethyl acetate, hexane)

-

Small test tubes or vials with caps

-

Spatula or balance for measuring the solute

-

Graduated cylinder or pipette for measuring the solvent

-

Vortex mixer or orbital shaker

-

Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

-

Qualitative Solubility Assessment:

-

Place a small, known amount of this compound (e.g., 10 mg) into a series of labeled test tubes.

-

Add a small volume of each solvent (e.g., 1 mL) to the respective test tubes.

-

Vigorously agitate the tubes (e.g., using a vortex mixer) for 60 seconds.[7]

-

Visually inspect the tubes to determine if the compound has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble). Record the observations.

-

-

Semi-Quantitative Solubility (Shake-Flask Method):

-

Add a known excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

After equilibration, allow the excess solid to settle.

-

Carefully extract a known volume of the supernatant (the clear liquid phase).

-

Analyze the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point and solubility of this compound.

Caption: Workflow for determining the melting point and solubility of this compound.

References

- 1. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. davjalandhar.com [davjalandhar.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ws [chem.ws]

Stability and Storage of 4-Methoxyphenyl Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methoxyphenyl mesylate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information from safety data sheets (SDS) with general knowledge of the stability of aryl sulfonates, providing a framework for handling, storage, and stability assessment.

Core Stability Profile and Recommended Storage

This compound is a sulfonate ester that, like many aryl mesylates, is sensitive to environmental factors. Proper storage and handling are crucial to maintain its integrity and purity for research and development applications.

Key Stability Characteristics:

-

Thermal Sensitivity: The compound is sensitive to heat, which can accelerate degradation.

-

Light Sensitivity: Exposure to light, particularly UV radiation, may induce photochemical decomposition.

-

Moisture Sensitivity: As a sulfonate ester, this compound is susceptible to hydrolysis.

-

pH Sensitivity: The rate of hydrolysis is expected to be dependent on the pH of the medium, with increased degradation under acidic or basic conditions.

Recommended Storage Conditions: Based on supplier safety data sheets, the following storage conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation and reaction with atmospheric moisture. |

| Container | Tightly sealed, opaque container | To protect from moisture and light. |

| Environment | Dry, well-ventilated area | To prevent moisture ingress and ensure a safe storage environment. |

Potential Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][3] While specific degradation products for this compound have not been detailed in the available literature, the primary degradation pathways for aryl sulfonates are hydrolysis and photolysis.

Hydrolytic Degradation

Hydrolysis of the sulfonate ester bond is a probable degradation pathway, leading to the formation of 4-methoxyphenol and methanesulfonic acid. The rate of this reaction is typically influenced by pH and temperature.

Photolytic Degradation

Exposure to light can lead to the cleavage of the C-O or S-O bonds in the sulfonate ester, generating various radical or ionic species that can subsequently react to form a range of degradation products.

Oxidative Degradation

While less commonly the primary pathway for aryl sulfonates, oxidative conditions could potentially lead to degradation, particularly of the methoxy-substituted aromatic ring.

The following diagram illustrates the potential degradation pathways of this compound under stress conditions.

Illustrative Forced Degradation Data

The following table summarizes illustrative results from a hypothetical forced degradation study on this compound. This data is based on the known stability of related aryl sulfonate compounds and is intended to provide a general indication of potential degradation under various stress conditions. An effective stability-indicating method would be able to separate the parent compound from all formed degradants.[4][5]

| Stress Condition | Duration | % Degradation (Illustrative) | Major Degradants Observed (Hypothetical) |

| 0.1 M HCl (aq) at 60°C | 24 hours | 15% | Degradant A (more polar), Degradant B |

| 0.1 M NaOH (aq) at 60°C | 8 hours | 25% | Degradant A, Degradant C (less polar) |

| 3% H₂O₂ (aq) at RT | 24 hours | 8% | Oxidative Degradant X, Oxidative Degradant Y |

| Thermal (Solid State) at 80°C | 48 hours | 5% | Minor thermal degradants |

| Photolytic (Solid State, UV lamp) | 24 hours | 12% | Photodegradant P, Photodegradant Q |

Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for conducting reliable stability studies. The following are example protocols for a forced degradation study and a stability-indicating HPLC method, which can be adapted for this compound.

Protocol for a Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.[1][2][3]

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (w/v)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 8 hours.

-

At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with mobile phase.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a vial and heat at 80°C for 48 hours.

-

At specified time points, dissolve a portion of the solid in a suitable solvent to prepare a solution for analysis.

-

-

Photolytic Degradation (Solid State):

-

Spread a thin layer of solid this compound in a shallow dish and expose it to a UV lamp in a photostability chamber for 24 hours.

-

At specified time points, dissolve a portion of the solid for analysis.

-

-

Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 4.2).

Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, thus allowing for accurate quantification of the parent compound and monitoring of impurity formation.[6]

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and DAD/UV detector. |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 15 | |

| 17 | |

| 18 | |

| 20 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound in the diluent at a known concentration (e.g., 0.1 mg/mL).

-

Sample Preparation: Dilute the samples from the forced degradation study (Protocol 4.1) with the diluent to a concentration within the linear range of the method.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Evaluation:

-

Assess the separation of the main peak (this compound) from any degradation product peaks.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.

-

Perform peak purity analysis using the DAD detector to ensure the main peak is not co-eluting with any impurities.

-

Illustrative Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an aryl mesylate like this compound, which is a common precursor in cross-coupling reactions.

Conclusion

While specific quantitative stability data for this compound is not widely published, information from safety data sheets and the known chemical properties of aryl sulfonates provide a strong basis for its proper handling and storage. It is crucial to protect the compound from heat, light, and moisture by storing it under refrigerated conditions in a tightly sealed, opaque container, preferably under an inert atmosphere. The primary degradation pathways are expected to be hydrolysis and photolysis. For researchers using this compound, it is recommended to perform in-house stability assessments, particularly if it is to be used in formulations or long-term experiments. The provided experimental protocols for forced degradation and stability-indicating HPLC analysis offer a starting point for such evaluations.

References

An In-Depth Technical Guide to the Electronic Effects of the Methoxy Group in Mesylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the methoxy (-OCH₃) group on the reactivity and properties of mesylate (methanesulfonate) compounds, particularly aryl mesylates. Understanding these effects is crucial for professionals in drug development and organic synthesis, as they significantly influence reaction mechanisms, rates, and the overall chemical behavior of molecules.

Core Concepts: The Dual Electronic Nature of the Methoxy Group

The methoxy group exerts a powerful influence on aromatic systems through a combination of two opposing electronic effects: the inductive effect and the resonance effect. The net impact on the system is highly dependent on the substituent's position (ortho, meta, or para) relative to the reaction center, in this case, the mesylate group.

Inductive Effect (-I)

Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the atom to which it is attached through the sigma (σ) bond framework.[1] This electron-withdrawing inductive effect, denoted as -I, increases the electrophilicity of the aromatic ring and can influence the stability of nearby charges. This effect is distance-dependent, weakening as the distance from the substituent increases.

Resonance Effect (+M or +R)

Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system, such as a benzene ring.[1][2] This electron-donating resonance (or mesomeric) effect, denoted as +M or +R, increases electron density on the aromatic ring, particularly at the ortho and para positions.[3] This donation of electron density can stabilize adjacent electron-deficient centers. As a general rule, when inductive and resonance effects are in opposition, the resonance effect is typically dominant.[4]

The interplay of these two effects is visually represented below.

Caption: Opposing electronic effects of the methoxy group.

Quantitative Analysis: Hammett and Taft Parameters

The electronic influence of substituents is quantified using linear free-energy relationships, most notably the Hammett equation.[2][5] The equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant of a substituted reaction to that of the unsubstituted reference reaction (k₀) through the substituent constant (σ) and the reaction constant (ρ).

The substituent constant (σ) is a measure of the electronic effect of a particular substituent. For the methoxy group, its value is position-dependent:

-

σ_meta (σ_m): At the meta position, the resonance effect is minimal, and the electron-withdrawing inductive effect dominates, resulting in a positive σ value.

-

σ_para (σ_p): At the para position, the strong electron-donating resonance effect outweighs the inductive effect, leading to a negative σ value.[6]

The reaction constant (ρ) indicates the sensitivity of a reaction to substituent effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups, which is characteristic of reactions involving the buildup of positive charge in the transition state, such as in an Sₙ1-type mechanism.

The following table summarizes key electronic parameters for the methoxy group.

| Parameter Type | Constant | Value for Methoxy Group | Description |

| Hammett | σ_meta (σ_m) | +0.12 | Indicates net electron-withdrawing effect at the meta position.[1] |

| σ_para (σ_p) | -0.27 | Indicates net electron-donating effect at the para position.[1] | |

| σ⁺_para | -0.78 | Used for reactions with direct resonance stabilization of a positive charge.[1] | |

| Swain-Lupton | F (Field/Inductive) | +0.54 | Quantifies the inductive/field effect.[7] |

| R (Resonance) | -1.68 | Quantifies the resonance effect.[7] |

Impact on Mesylate Reactivity: The Solvolysis of Aryl Mesylates

Aryl mesylates are important compounds in organic synthesis, often used as substrates in cross-coupling reactions or as leaving groups in nucleophilic substitutions. The electronic nature of substituents on the aryl ring significantly modulates the leaving group ability of the aryloxy moiety and the overall reaction rate.

The solvolysis of aryl sulfonates (a close analogue to mesylates) in various solvents is a classic reaction for studying these electronic effects. The reaction typically proceeds through an Sₙ1-like mechanism, where the rate-determining step is the heterolytic cleavage of the C-O bond to form a carbocation intermediate.

Caption: Simplified Sₙ1 solvolysis mechanism for an aryl mesylate.

A methoxy group at the para position, being a strong electron-donating group (σ_p = -0.27), will accelerate the rate of solvolysis. It stabilizes the developing positive charge on the sulfur atom (or adjacent carbon in other substitution reactions) during the transition state through resonance. Conversely, a methoxy group at the meta position (σ_m = +0.12) would be expected to slightly decrease the rate of solvolysis compared to the unsubstituted phenyl mesylate due to its net electron-withdrawing nature.

Experimental Protocols

Synthesis of p-Methoxyphenyl Mesylate

This procedure outlines the synthesis of an aryl mesylate from the corresponding phenol. Pyridine is used as a base to neutralize the HCl byproduct.

Materials:

-

p-Methoxyphenol

-

Methanesulfonyl chloride (MsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve p-methoxyphenol (1.0 eq) in dry DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the solution.

-

Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure p-methoxyphenyl mesylate.

Kinetic Analysis of Solvolysis

The rate of solvolysis of an aryl mesylate can be determined by monitoring the production of methanesulfonic acid over time. This is often achieved by titration or by conductometry.

Materials:

-

Synthesized aryl mesylate (e.g., p-methoxyphenyl mesylate)

-

Aqueous organic solvent mixture (e.g., 80% ethanol/20% water)

-

Standardized sodium hydroxide (NaOH) solution (for titration)

-

Indicator (e.g., bromothymol blue)

-

Constant temperature bath

Procedure:

-

Prepare a stock solution of the aryl mesylate in a suitable solvent (e.g., acetone).

-

Place a known volume of the desired aqueous organic solvent mixture into a reaction vessel maintained at a constant temperature (e.g., 25 °C) by a water bath.

-

Add a small amount of indicator to the solvent.

-

Initiate the reaction by injecting a small, precise volume of the aryl mesylate stock solution into the reaction vessel. This is time t=0.

-

The generated methanesulfonic acid will cause the indicator to change color. Titrate the solution with the standardized NaOH solution to return to the endpoint color.

-

Record the volume of NaOH added and the time. Repeat this process at regular intervals.

-

The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at infinite time (after ~10 half-lives) and Vt is the volume at time t. The slope of this line will be -k.

Caption: Experimental workflow for a kinetic solvolysis study.

Conclusion

The methoxy group is a versatile substituent whose electronic influence is a delicate balance between a modest inductive withdrawal and a powerful resonance donation. In the context of aryl mesylates, a para-methoxy group acts as an activating group for Sₙ1-type solvolysis reactions by stabilizing the transition state, thereby increasing the reaction rate. A meta-methoxy group, in contrast, has a slight deactivating effect. A thorough understanding of these principles, quantified by parameters like Hammett constants, allows medicinal chemists and process scientists to predict and control the reactivity of mesylate-containing intermediates, facilitating the rational design and synthesis of complex molecules.

References

- 1. esports.bluefield.edu - Advanced Nucleophilic Substitution Reaction Mechanisms [esports.bluefield.edu]

- 2. pfls.springboardcollaborative.org [pfls.springboardcollaborative.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Theoretical Calculations of 4-Methoxyphenyl Mesylate Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to understand and predict the reactivity of 4-methoxyphenyl mesylate. This compound serves as a key intermediate in organic synthesis, and a thorough understanding of its reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. This document outlines the primary reaction pathways—SN1, SN2, E1, and E2—and discusses the factors influencing the competition between them, supported by established theoretical principles and data from related computational studies.

Introduction to the Reactivity of Aryl Sulfonates

Aryl sulfonates, such as this compound, are excellent leaving groups in nucleophilic substitution and elimination reactions due to the stability of the resulting sulfonate anion, which is well-stabilized by resonance. The reactivity of these compounds is modulated by the electronic nature of substituents on the aromatic ring. The 4-methoxy group in this compound is an electron-donating group, which can significantly influence the reaction pathway by stabilizing carbocationic intermediates.

Competing Reaction Pathways

The reactivity of this compound is primarily governed by four competing reaction mechanisms: unimolecular nucleophilic substitution (SN1), bimolecular nucleophilic substitution (SN2), unimolecular elimination (E1), and bimolecular elimination (E2). The preferred pathway is dependent on several factors, including the nature of the substrate, the strength of the nucleophile or base, the solvent, and the temperature.

Nucleophilic Substitution Reactions (SN1 and SN2)

SN1 Mechanism: A two-step pathway involving the formation of a carbocation intermediate. The electron-donating 4-methoxy group can stabilize the formation of a benzylic-like carbocation, making the SN1 pathway potentially favorable under appropriate conditions (e.g., polar protic solvents, weak nucleophiles).

SN2 Mechanism: A one-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For aryl mesylates, SN2 reactions are common.

Elimination Reactions (E1 and E2)

E1 Mechanism: A two-step pathway that proceeds through the same carbocation intermediate as the SN1 reaction. It is favored by high temperatures and the presence of a weak base.

E2 Mechanism: A one-step concerted pathway where a strong base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. This mechanism is favored by strong, bulky bases.

Theoretical Calculations and Mechanistic Insights

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms and predicting reactivity. Theoretical calculations can provide valuable quantitative data, such as activation energies for each reaction pathway, which helps in determining the most likely mechanism under a given set of conditions.

Data Presentation: Factors Influencing Reaction Pathways

The following table summarizes the key factors that influence the competition between SN1, SN2, E1, and E2 pathways for a generic secondary alkyl mesylate, which can be extrapolated to the benzylic-like position in this compound.

| Factor | SN1 | SN2 | E1 | E2 |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Nucleophile/Base | Weak Nucleophile | Strong, Unhindered Nucleophile | Weak Base | Strong, Bulky Base |

| Solvent | Polar Protic | Polar Aprotic | Polar Protic | Aprotic |

| Temperature | Lower Temperatures | Lower Temperatures | Higher Temperatures | Higher Temperatures |

| Leaving Group | Good (e.g., -OMs) | Good (e.g., -OMs) | Good (e.g., -OMs) | Good (e.g., -OMs) |

Visualizing Reaction Mechanisms and Workflows

Signaling Pathways: Competing Reaction Mechanisms

The following diagram illustrates the decision-making process for determining the likely reaction pathway based on key experimental conditions.

Caption: Decision tree for predicting the major reaction pathway.

Experimental Workflow: Kinetic Analysis

A typical workflow for the experimental investigation and computational analysis of this compound reactivity is depicted below.

Caption: Integrated experimental and computational workflow.

Experimental Protocols

While a specific, detailed experimental protocol for the theoretical calculation of this compound reactivity is not available, a general approach can be outlined based on standard methodologies in physical organic chemistry.

Synthesis of this compound

A general procedure for the synthesis of aryl mesylates involves the reaction of the corresponding phenol with methanesulfonyl chloride in the presence of a base.

-

Materials: 4-methoxyphenol, methanesulfonyl chloride, triethylamine (or pyridine), dichloromethane (or other suitable aprotic solvent).

-

Procedure:

-

Dissolve 4-methoxyphenol and triethylamine in dichloromethane and cool the mixture in an ice bath.

-

Slowly add methanesulfonyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Kinetic Measurements (Solvolysis)

The rate of solvolysis can be monitored by measuring the rate of formation of the sulfonic acid product, which can be followed by a change in conductivity or by titration of the acid produced.

-

Materials: this compound, desired solvent (e.g., ethanol, water, or a mixture), indicator (if using titration), conductivity meter.

-

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent at a constant temperature.

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction (e.g., by adding to a cold, immiscible solvent).

-

Determine the concentration of the sulfonic acid product in each aliquot using either a conductivity meter or by titration with a standardized base.

-

Plot the concentration of the product versus time to determine the rate constant.

-

Conclusion

The reactivity of this compound is a complex interplay of competing SN1, SN2, E1, and E2 pathways. While specific theoretical data for this molecule is not extensively published, a robust understanding of its behavior can be achieved by applying established principles of physical organic chemistry and leveraging computational studies of analogous systems. The electron-donating nature of the 4-methoxy group is expected to have a significant influence, particularly in stabilizing carbocationic intermediates, thereby making SN1/E1 pathways more competitive than in unsubstituted or electron-withdrawn aryl mesylates. Further dedicated computational studies are warranted to provide precise quantitative predictions of the activation barriers for each pathway and to further refine our understanding of the reactivity of this important synthetic intermediate.

An In-depth Technical Guide to the Synthesis of 4-Methoxyphenyl Mesylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-methoxyphenyl mesylate, a key intermediate in organic synthesis. The document details a common and efficient experimental protocol, presents quantitative data for reproducibility, and illustrates the synthesis workflow.

Core Synthesis Route: Mesylation of 4-Methoxyphenol

The most prevalent and straightforward method for the synthesis of this compound involves the reaction of 4-methoxyphenol with methanesulfonyl chloride in the presence of a base. This reaction, a nucleophilic substitution at the sulfonyl group, effectively converts the phenolic hydroxyl group into a good leaving group, the mesylate, which is valuable for subsequent cross-coupling reactions and other transformations.

Reaction Scheme:

Experimental Protocol

A detailed procedure for the synthesis of this compound is outlined below, based on established literature methods.[1]

Materials:

-

4-Methoxyphenol

-

Methanesulfonyl chloride (MsCl)

-

Pyridine (or triethylamine)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (approximately 5 equivalents). Cool the mixture to 0 °C using an ice bath.

-

Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product is then purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a white crystalline solid.[1] An alternative eco-friendly approach suggests that for many simple phenols, the product can be isolated in high purity without chromatography.[2]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 87.8% | [1] |

| Reactant Ratio (Phenol:MsCl:Pyridine) | 1 : ~1.2 : 5 (molar equivalents) | [1] |

| Solvent | Dichloromethane | [1] |

| Base | Pyridine | [1] |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reaction Time | 10 minutes to several hours | [2] |

| Purification Method | Flash Chromatography (DCM/EtOAc) | [1] |

| Melting Point | 78 - 80 °C | [1] |

Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate and not typically involved in signaling pathways itself, its utility lies in the synthesis of molecules that do interact with such pathways. For instance, aryl mesylates are excellent electrophiles for cross-coupling reactions, such as the Suzuki coupling, to form biaryl compounds. These biaryl structures are common motifs in pharmacologically active molecules that can target various signaling pathways.

The logical relationship in its application is as follows:

Caption: Role of this compound in drug development.

References

Methodological & Application

4-Methoxyphenyl mesylate as a leaving group in SN2 reactions

Application Notes and Protocols for 4-Methoxyphenyl Mesylate in Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> N{N}N 2 Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules, the efficient formation of carbon-heteroatom bonds is of paramount importance. The bimolecular nucleophilic substitution (S

NNSulfonate esters, such as mesylates, are renowned for their excellent leaving group ability, transforming a poorly reactive hydroxyl group into a highly reactive electrophilic site.[1] This application note focuses on this compound, a derivative of 4-methoxyphenol, and its utility as a leaving group in S

NNApplications in Medicinal Chemistry and Drug Development

The 4-methoxyphenyl moiety is a common structural motif in a diverse array of pharmaceutical compounds.[3][4] Its inclusion in a molecule can impact pharmacokinetic and pharmacodynamic properties. The methoxy group can engage in hydrogen bonding, influence metabolic stability, and modulate the overall electronic character of the molecule. Consequently, synthetic intermediates that allow for the facile introduction of this group are highly valuable in drug discovery and development.

This compound serves as a key intermediate in the synthesis of various bioactive molecules. By leveraging the mesylate as a leaving group, a variety of nucleophiles can be introduced, leading to the formation of ethers, amines, azides, and other functional groups. This versatility makes it a valuable tool in the construction of complex molecular architectures found in many therapeutic agents. For instance, the introduction of an azide group via an S

NExperimental Protocols

Protocol 1: Synthesis of this compound from 4-Methoxyphenol

This protocol details the conversion of 4-methoxyphenol to this compound. The reaction involves the treatment of the phenol with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

-

4-Methoxyphenol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Base Addition: To the stirred solution, add triethylamine (1.5 eq) dropwise.

-

Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Expected Yield: Typical yields for the mesylation of phenols range from 85% to 95%.

Protocol 2: Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> N{N}N 2 Reaction of this compound with Sodium Azide

This protocol describes a representative S

NMaterials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Nucleophile Addition: Add sodium azide (1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by TLC. For some substrates, microwave irradiation can significantly reduce the reaction time.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The crude 4-methoxyphenyl azide can be purified by column chromatography on silica gel.

Expected Yield: Yields for the S

N

Data Presentation

Table 1: Reagents and Stoichiometry for Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Moles (Relative) | Equivalents |

| 4-Methoxyphenol | 124.14 | 1.0 | 1.0 |

| Methanesulfonyl chloride | 114.55 | 1.2 | 1.2 |

| Triethylamine | 101.19 | 1.5 | 1.5 |

Table 2: Reagents and Stoichiometry for Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> N{N}N 2 Azidation

| Reagent | Molar Mass ( g/mol ) | Moles (Relative) | Equivalents |

| This compound | 202.23 | 1.0 | 1.0 |

| Sodium azide | 65.01 | 1.5 | 1.5 |

Table 3: Comparative Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> N{N}N 2 Reaction Rates of Substituted Aryl Leaving Groups

The rate of an S

N| Substituent on Phenyl Mesylate | Relative Rate Constant (k |

| 4-Nitro (electron-withdrawing) | > 1 |

| 4-Chloro (electron-withdrawing) | > 1 |

| Hydrogen (unsubstituted) | 1 |

| 4-Methoxy (electron-donating) | < 1 |

Note: The data in this table is representative and intended to show the general trend of substituent effects on the leaving group ability in S

NSignaling Pathways and Logical Relationships

The synthesis of bioactive molecules often involves a multi-step pathway where the product of one reaction becomes the substrate for the next. The conversion of a phenol to a mesylate and its subsequent displacement via an S

N

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its preparation from the readily available 4-methoxyphenol is straightforward, and the resulting mesylate is an excellent leaving group for S

NReferences

Protocol for Ether Synthesis Using 4-Methoxyphenyl Mesylate

Application Note & Protocol

Abstract

This document provides a detailed protocol for the synthesis of unsymmetrical aryl ethers utilizing 4-methoxyphenyl mesylate as a key reagent. The described methodology is based on the principles of the Williamson ether synthesis, a robust and versatile SN2 reaction. In this procedure, an alcohol is deprotonated to form a nucleophilic alkoxide, which subsequently displaces the mesylate group from the aromatic ring of this compound to form the desired ether. This method is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals where a 4-methoxyphenyl ether moiety is required. The protocol includes a detailed experimental procedure, a summary of quantitative data, and diagrams illustrating the reaction workflow and chemical transformation.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and unsymmetrical ethers. The reaction typically involves the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester, such as a mesylate or tosylate.[1][2] Aryl mesylates are effective electrophiles in this reaction, allowing for the formation of aryl ethers. This compound is a readily accessible and stable starting material for introducing the 4-methoxyphenyl ether group into a target molecule.

This protocol details the synthesis of 4-butoxyanisole through the reaction of this compound with sodium butoxide, generated in situ from butanol and a strong base.

Reaction and Mechanism

The overall reaction involves the nucleophilic substitution of the mesylate group on the this compound by a butoxide ion. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Overall Reaction:

The first step is the deprotonation of butanol using a strong base, such as sodium hydride (NaH), to form the highly nucleophilic sodium butoxide. The butoxide then attacks the carbon atom bearing the mesylate leaving group on the this compound in a concerted fashion, leading to the formation of the C-O ether bond and the displacement of the mesylate anion.

Experimental Protocol

This protocol describes the synthesis of 4-butoxyanisole from this compound and butanol.

Materials and Reagents:

-

This compound

-

n-Butanol, anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Preparation of Sodium Butoxide:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous n-butanol (1.2 equivalents).

-

Cool the flask in an ice bath and add sodium hydride (1.2 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to ensure complete formation of sodium butoxide.

-

-

Ether Synthesis:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF in a separate flask under an inert atmosphere.

-

Slowly add the solution of this compound to the freshly prepared sodium butoxide solution at 0 °C.

-

After the addition is complete, heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-butoxyanisole.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-butoxyanisole from this compound.

| Parameter | Value |

| Starting Materials | |

| This compound | 1.0 equivalent |

| n-Butanol | 1.2 equivalents |

| Sodium Hydride (60%) | 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Reaction Temperature | 80 °C |

| Reaction Time | 4-6 hours |

| Product | |

| Product Name | 4-Butoxyanisole |

| Typical Yield | 85-95% |

| Physical State | Colorless oil |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

Visualizations

Diagram 1: Chemical Transformation

Caption: Overall chemical transformation for the synthesis of 4-butoxyanisole.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 4-butoxyanisole.

References

Application of 4-Methoxyphenyl Mesylate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-methoxyphenyl mesylate and its derivatives in pharmaceutical synthesis. The focus is on its role as a key building block in the construction of complex molecular architectures found in medicinally important compounds.

Application Note 1: Synthesis of Selective Estrogen Receptor Modulators (SERMs) Utilizing a 4-Methoxyphenyl Precursor

Selective Estrogen Receptor Modulators (SERMs) are a critical class of drugs that exhibit tissue-selective estrogen receptor agonist or antagonist activity. A key synthetic precursor for many SERMs, such as the osteoporosis and breast cancer treatment drug Raloxifene, is a molecule containing the 4-methoxyphenyl moiety. This application note details a synthetic approach to a key intermediate of Raloxifene, highlighting the importance of the 4-methoxyphenyl group.

Experimental Protocol: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This protocol describes the synthesis of a key benzothiophene intermediate in the production of Raloxifene.

Reaction Scheme:

Application Note 2: this compound in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile and cost-effective alternative to aryl halides and triflates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in pharmaceutical synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in drug molecules. The methoxy group can also serve as a handle for further functionalization or as a key pharmacophoric feature.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

CM-phos (ligand)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

tert-Butanol

Procedure:

-

To a dry Schlenk flask, add palladium(II) acetate (0.01 equiv) and CM-phos (0.02 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add toluene to the flask and stir the mixture at room temperature for 10 minutes.

-

To a separate Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.5 equiv).

-

Evacuate and backfill this flask with the inert gas three times.

-

Add tert-butanol to the solids, followed by the pre-stirred catalyst solution via syringe.

-

Heat the reaction mixture to 110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary for Aryl Mesylate Cross-Coupling

The following table provides representative data for the Suzuki-Miyaura coupling of various aryl mesylates with arylboronic acids using a similar catalyst system.

| Aryl Mesylate | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature | Time (h) | Yield (%) |

| 4-Tolyl mesylate | Phenylboronic acid | 2 | K₃PO₄ | Toluene/t-BuOH | 110°C | 12 | 95 |

| 4-Chlorophenyl mesylate | 4-Methoxyphenylboronic acid | 2 | K₃PO₄ | Toluene/t-BuOH | 110°C | 18 | 88 |

| 2-Naphthyl mesylate | 3-Furylboronic acid | 2 | K₃PO₄ | Toluene/t-BuOH | 110°C | 12 | 92 |

Experimental Workflow: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another key transformation where this compound can be employed to form arylamines, which are prevalent in many pharmaceutical agents.

These application notes and protocols demonstrate the utility of this compound and its precursors as valuable reagents in the synthesis of pharmaceuticals, offering efficient and versatile routes to complex and biologically active molecules. The provided experimental details and workflows serve as a practical guide for researchers in the field of drug discovery and development.

Application Notes and Protocols: Use of 4-Methoxyphenyl Mesylate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methoxyphenyl mesylate as an electrophilic partner in various palladium and nickel-catalyzed cross-coupling reactions. This document offers detailed experimental protocols, quantitative data for representative reactions, and visualizations of experimental workflows and catalytic cycles to aid researchers in the successful implementation of these powerful synthetic methodologies.

Introduction